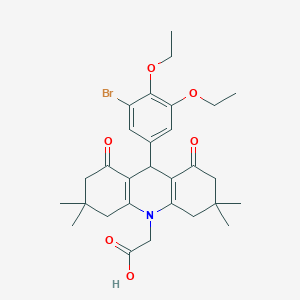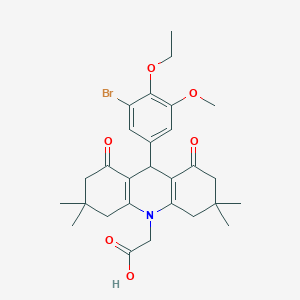![molecular formula C25H24N2O4 B302061 N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302061.png)
N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,1-b]furan-2-carbohydrazide is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INFA-4, is a derivative of naphtho[2,1-b]furan-2-carbohydrazide that has shown promising results in scientific studies.
Mechanism of Action
The mechanism of action of N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell growth, viral replication, and inflammation. N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth. It has also been shown to inhibit the replication of hepatitis B virus by inhibiting the HBx protein. Furthermore, N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. Additionally, N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also shown promising results in various assays, making it a good candidate for further study. However, there are also limitations to using N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several future directions for the study of N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. Further studies are needed to fully understand its mechanism of action and potential applications. In particular, more in vivo studies are needed to determine its efficacy and safety. Additionally, N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide derivatives could be synthesized and tested for their potential applications. Furthermore, the use of N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in combination with other drugs or therapies could be investigated to enhance its efficacy. Finally, the development of new drug delivery systems could be explored to improve the bioavailability and targeting of N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide.
Synthesis Methods
The synthesis of N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 4-isobutoxy-3-methoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction occurs under reflux in a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of viral infections such as influenza and hepatitis B. Additionally, N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown anti-inflammatory effects in animal models of inflammation.
properties
Product Name |
N'-(4-isobutoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molecular Formula |
C25H24N2O4 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(E)-[3-methoxy-4-(2-methylpropoxy)phenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H24N2O4/c1-16(2)15-30-22-10-8-17(12-23(22)29-3)14-26-27-25(28)24-13-20-19-7-5-4-6-18(19)9-11-21(20)31-24/h4-14,16H,15H2,1-3H3,(H,27,28)/b26-14+ |
InChI Key |
GUKPDRITLKPXIU-VULFUBBASA-N |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
SMILES |
CC(C)COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)



![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301995.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302000.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302003.png)